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Executive Summary
Cafelkibart, also known as LM-108, is a novel, Fc-optimized humanized IgG1 monoclonal

antibody that targets the C-C motif chemokine receptor 8 (CCR8). Initially developed by

LaNova Medicines, this investigational immuno-oncology agent is designed to overcome

resistance to immune checkpoint inhibitors by selectively depleting tumor-infiltrating regulatory

T cells (Tregs), a key immunosuppressive cell population within the tumor microenvironment

(TME). Preclinical and clinical data have demonstrated that LM-108 enhances anti-tumor

immune responses, leading to promising efficacy signals in patients with advanced solid

tumors, including gastric and pancreatic cancers. This technical guide provides an in-depth

overview of the mechanism of action of cafelkibart, supported by preclinical and clinical data,

experimental methodologies, and visual representations of the key pathways and processes

involved.

Introduction: The Rationale for Targeting CCR8 in
Oncology
The efficacy of cancer immunotherapies, particularly immune checkpoint inhibitors (ICIs), is

often limited by the immunosuppressive nature of the tumor microenvironment. A key driver of

this immunosuppression is the accumulation of regulatory T cells (Tregs), which dampen the
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activity of effector T cells, such as cytotoxic CD8+ T cells, thereby enabling tumor immune

evasion.

CCR8 has emerged as a compelling therapeutic target due to its high and selective expression

on tumor-infiltrating Tregs, with minimal expression on peripheral Tregs and other immune

effector cells. This differential expression provides a therapeutic window to specifically target

and eliminate the immunosuppressive Treg population within the tumor, while sparing the

peripheral Tregs that are crucial for maintaining immune homeostasis and preventing

autoimmunity. The primary ligand for CCR8 is C-C motif chemokine ligand 1 (CCL1), and the

CCL1-CCR8 signaling axis is implicated in the recruitment and enhanced suppressive function

of Tregs within the TME.

Core Mechanism of Action: Selective Depletion of
Tumor-Infiltrating Tregs
The principal mechanism of action of cafelkibart (LM-108) is the selective depletion of CCR8-

expressing tumor-infiltrating Tregs. This is achieved through enhanced antibody-dependent

cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP). LM-

108 features an engineered Fc domain that increases its binding affinity for Fcγ receptors on

immune effector cells, such as Natural Killer (NK) cells and macrophages.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Upon binding to CCR8 on the surface of tumor-infiltrating Tregs, the Fc portion of LM-108 is

recognized by Fcγ receptors on NK cells. This engagement triggers the release of cytotoxic

granules from the NK cells, containing perforin and granzymes, which induce apoptosis in the

target Treg cell.

Antibody-Dependent Cellular Phagocytosis (ADCP)
Similarly, the Fc domain of LM-108 bound to CCR8-expressing Tregs can be recognized by Fcγ

receptors on phagocytic cells, primarily macrophages. This interaction stimulates the

macrophage to engulf and degrade the Treg cell.

The selective depletion of these immunosuppressive Tregs within the TME leads to a more

favorable immune milieu, characterized by an increased ratio of effector T cells to Tregs. This
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shift is believed to enhance the ability of the immune system to recognize and eliminate tumor

cells, and to synergize with the activity of other immunotherapies like anti-PD-1 antibodies.

Signaling Pathways
The CCR8 Signaling Pathway in Regulatory T Cells
CCR8 is a G protein-coupled receptor (GPCR). In Tregs, the binding of its primary ligand,

CCL1, is thought to potentiate their immunosuppressive functions. While the primary

mechanism of LM-108 is the depletion of CCR8+ Tregs, the binding of this monoclonal

antibody to the receptor may also directly interfere with CCL1-mediated signaling, although the

depletion mechanism is considered predominant.
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Figure 1: Mechanism of Action of Cafelkibart (LM-108)

Preclinical Data
A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.
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Binding Affinity and In Vitro Activity
Parameter Cell Line Value Method

Binding Affinity (EC50)
U2OS (high CCR8

expression)
0.25 nM Flow Cytometry

Jurkat (low CCR8

expression)
0.21 nM Flow Cytometry

ADCC (EC50)
HEK293 (CCR8

expressing)
0.002 nM LDH Release Assay

In Vivo Efficacy in Syngeneic Mouse Models
In vivo studies using a murine surrogate of LM-108 demonstrated significant anti-tumor activity,

both as a monotherapy and in combination with an anti-PD-1 antibody. Treatment with the LM-

108 surrogate led to a marked reduction in tumor-infiltrating Tregs and a corresponding

increase in the CD8+/Treg ratio within the tumor microenvironment.

Mouse Model Treatment
Tumor Growth
Inhibition (TGI)

Key Findings

MC38
LM-108 surrogate (10

mg/kg)
68.77%

Significant reduction

in tumor growth.

hCCR8 KI LM-108 (single agent) 79.97%

Potent single-agent

activity with 2/8

complete responses.

LM-108 + anti-mPD-1 100%

Synergistic effect with

8/8 complete

responses and

induction of long-

lasting anti-tumor

memory.

Experimental Protocols
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While detailed, step-by-step protocols are proprietary, the general methodologies for the key

preclinical experiments are outlined below.

Binding Affinity Assay (Flow Cytometry)
Objective: To determine the binding affinity of LM-108 to cells with varying levels of CCR8

expression.

Methodology: CCR8-expressing cells (e.g., U2OS, Jurkat) were incubated with escalating

concentrations of LM-108 or an isotype control antibody. A fluorescently labeled secondary

antibody that binds to the primary antibody was then added. The mean fluorescence intensity

(MFI) of the cells was measured using a flow cytometer. The EC50 value was calculated

from the resulting dose-response curve.
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Binding Affinity Assay Workflow
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Figure 2: Workflow for Binding Affinity Assay

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay

Objective: To quantify the ability of LM-108 to induce NK cell-mediated killing of CCR8-

expressing target cells.

Methodology: CCR8-expressing target cells (e.g., HEK293) were co-cultured with human

peripheral blood mononuclear cells (PBMCs) as effector cells, in the presence of varying
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concentrations of LM-108. Cell lysis was quantified by measuring the release of lactate

dehydrogenase (LDH) into the supernatant. The EC50 value was determined from the dose-

response curve of cell lysis.

Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay

Objective: To measure the ability of LM-108 to mediate macrophage-driven phagocytosis of

CCR8-expressing cells.

Methodology: CCR8-expressing target cells were labeled with a fluorescent dye (e.g., CFSE)

and co-cultured with monocyte-derived macrophages (MDMs) in the presence of titrated LM-

108. Phagocytosis was quantified by flow cytometry, identifying the percentage of

macrophages that had engulfed the fluorescently labeled target cells.

In Vivo Treg Depletion and Tumor Growth Inhibition
Studies

Objective: To evaluate the in vivo anti-tumor efficacy of LM-108 and its effect on the tumor

immune infiltrate.

Methodology: Syngeneic mouse tumor models (e.g., MC38, CT26) were established in mice,

including human CCR8 knock-in (KI) models. Mice were treated with LM-108, an anti-PD-1

antibody, or a combination of both. Tumor volume was measured regularly to assess tumor

growth inhibition. At the end of the study, tumors were harvested, and the immune cell

populations (e.g., Tregs, CD8+ T cells) were analyzed by flow cytometry.

Clinical Data
LM-108, in combination with anti-PD-1 therapy, has demonstrated encouraging anti-tumor

activity in Phase 1/2 clinical trials involving patients with advanced solid tumors who have

progressed on prior therapies.

Gastric Cancer (Pooled analysis of NCT05199753,
NCT05255484, NCT05518045)
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Patient Population: 48 patients with gastric cancer, the majority of whom had received prior

anti-PD-1 therapy.

Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.

Efficacy Endpoint
All Efficacy-Evaluable
Patients (n=36)

Patients Progressed on 1st
Line with High CCR8
Expression (n=8)

Objective Response Rate

(ORR)
36.1% (95% CI 20.8%–53.8%) 87.5%

Disease Control Rate (DCR) 72.2% (95% CI 54.8%–85.8%) 100%

Median Progression-Free

Survival (PFS)

6.53 months (95% CI 2.96–

NA)
Not Reported

Pancreatic Cancer (Pooled analysis of two Phase 1/2
trials)

Patient Population: 80 patients with pancreatic cancer who had progressed on or after at

least one prior line of systemic therapy.

Treatment: LM-108 (at various doses) in combination with pembrolizumab or toripalimab.

Efficacy Endpoint
Efficacy-Evaluable
Patients (n=74)

Patients with High CCR8
Expression (n=9)

Objective Response Rate

(ORR)
20.3% (95% CI 11.8-31.2%) 33.3% (95% CI 7.5-70.1%)

Disease Control Rate (DCR) 62.2% (95% CI 50.1-73.2%) 77.8% (95% CI 40.0-97.2%)

Median Progression-Free

Survival (PFS)

3.12 months (95% CI 1.61-

4.86)
6.90 months (95% CI 1.22-NA)

Median Overall Survival (OS)
10.02 months (95% CI 6.41-

13.11)
9.15 months (95% CI 3.61-NA)
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The safety profile of LM-108 in combination with anti-PD-1 therapy has been reported as

manageable.

Conclusion
Cafelkibart (LM-108) is a promising anti-CCR8 monoclonal antibody with a well-defined

mechanism of action centered on the selective depletion of tumor-infiltrating regulatory T cells

via enhanced ADCC and ADCP. This targeted approach aims to remodel the tumor

microenvironment to favor a robust anti-tumor immune response. Preclinical data have

demonstrated potent single-agent and combination activity, and early clinical results in heavily

pre-treated cancer patients are encouraging, particularly in biomarker-selected populations with

high CCR8 expression. Further clinical development is underway to fully elucidate the

therapeutic potential of cafelkibart in a range of solid tumors.

To cite this document: BenchChem. [The Mechanism of Action of Cafelkibart (LM-108): A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014790#what-is-the-mechanism-of-action-of-lm-
4108]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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